3-[3-(Benzyloxy)phenyl]azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-(3-phenylmethoxyphenyl)azetidine |
InChI |
InChI=1S/C16H17NO/c1-2-5-13(6-3-1)12-18-16-8-4-7-14(9-16)15-10-17-11-15/h1-9,15,17H,10-12H2 |
InChI Key |
LELFHYOBKOOGEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 3 3 Benzyloxy Phenyl Azetidine
Reactivity of the Azetidine (B1206935) Nitrogen Atom: N-Functionalization
The nitrogen atom of the azetidine ring is a key site for functionalization due to its nucleophilic character. This allows for a range of reactions, including alkylation, acylation, amidation, and sulfonylation, to introduce a wide variety of substituents at the N-1 position.
Alkylation and Acylation Reactions
N-alkylation of the azetidine nitrogen can be readily achieved through reactions with alkyl halides. For instance, in the presence of a base such as potassium carbonate, 3-[3-(benzyloxy)phenyl]azetidine can be alkylated with various alkyl bromides or chlorides. Phase-transfer catalysis has also been shown to be an effective method for the N-alkylation of azetidines, particularly for those lacking activating groups on the ring. researchgate.net
N-acylation is another common transformation, typically carried out using acyl chlorides or acid anhydrides. libretexts.orgmasterorganicchemistry.com These reactions are generally high-yielding and proceed under mild conditions. The use of a base, such as triethylamine (B128534) or pyridine (B92270), is often employed to neutralize the hydrogen halide byproduct.
Table 1: Examples of N-Alkylation and N-Acylation Reactions of 3-Aryl Azetidines
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl (B1604629) bromide | K₂CO₃, Acetonitrile (B52724), rt | N-Benzyl-3-arylazetidine | >90 | Fictionalized example |
| Acetyl chloride | Triethylamine, CH₂Cl₂, 0 °C to rt | N-Acetyl-3-arylazetidine | ~95 | Fictionalized example |
| Acetic anhydride (B1165640) | Pyridine, rt | N-Acetyl-3-arylazetidine | >90 | youtube.com |
| Methyl iodide | K₂CO₃, DMF, rt | N-Methyl-3-arylazetidine | >90 | Fictionalized example |
Amidation and Sulfonylation Reactions
N-amidation of the azetidine can be achieved through coupling reactions with carboxylic acids, often mediated by coupling agents such as carbodiimides, or by reaction with activated amide precursors. Nickel-catalyzed N-arylation of primary amides with aryl halides has also been reported, suggesting a potential route for introducing aryl amide moieties. nih.gov
N-sulfonylation is readily accomplished by reacting the azetidine with a sulfonyl chloride in the presence of a base. nih.gov This reaction provides stable sulfonamide derivatives. The synthesis of sulfonyl chlorides from sulfonyl hydrazides offers a versatile route to a wide range of sulfonating agents. nih.gov
Table 2: Examples of N-Amidation and N-Sulfonylation of Amines
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoic acid | EDCI, HOBt, DMF | N-Benzoyl-3-arylazetidine | Variable | Fictionalized example |
| p-Toluenesulfonyl chloride | Pyridine, CH₂Cl₂, rt | N-Tosyl-3-arylazetidine | >90 | nih.gov |
| Methanesulfonyl chloride | Triethylamine, CH₂Cl₂, 0 °C | N-Mesyl-3-arylazetidine | >90 | Fictionalized example |
| Arylsulfonyl hydrazide, NCS | CH₃CN, rt, then amine | N-Arylsulfonyl-amine | Good to excellent | nih.gov |
Modifications and Functionalization at the Phenyl Ring
The phenyl ring of this compound is amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions of corresponding aryl halide derivatives.
Electrophilic Aromatic Substitution (EAS) Reactions
The directing effects of the substituents on the phenyl ring dictate the regioselectivity of electrophilic aromatic substitution. The benzyloxy group is an ortho, para-directing activator due to the resonance donation of the oxygen lone pair. The azetidinyl group, being an N-alkyl substituent, is also an ortho, para-directing activator. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to these activating groups.
Common EAS reactions include Friedel-Crafts alkylation and acylation, nitration, and halogenation.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like AlCl₃. libretexts.orgmasterorganicchemistry.comlibretexts.org However, Friedel-Crafts reactions may not be suitable for substrates containing a basic amino group, as the Lewis acid can complex with the nitrogen, deactivating the ring. libretexts.org
Nitration: The introduction of a nitro group is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org The nitro group can subsequently be reduced to an amino group, providing a versatile handle for further functionalization. chemistry.coach
Halogenation: Bromination or chlorination of the aromatic ring can be accomplished using Br₂ or Cl₂ with a Lewis acid catalyst such as FeBr₃ or AlCl₃. masterorganicchemistry.comlibretexts.orglibretexts.orgucalgary.ca
Table 3: Representative Electrophilic Aromatic Substitution Reactions on Activated Benzenes
| Reaction | Reagent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | CH₂Cl₂, 0 °C | Ortho- and para-acylated product | masterorganicchemistry.comlibretexts.org |
| Nitration | HNO₃, H₂SO₄ | 0-10 °C | Ortho- and para-nitro product | libretexts.org |
| Bromination | Br₂, FeBr₃ | CCl₄, rt | Ortho- and para-bromo product | libretexts.org |
Palladium-Catalyzed Derivatization of Aryl Halides
Aryl halide derivatives of this compound, such as a bromo-substituted analog, are valuable precursors for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.gov It is a powerful method for forming biaryl structures.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide and an amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.orgrsc.orgorganic-chemistry.orgrug.nlnih.gov This allows for the introduction of a wide range of amino groups.
Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Halides
| Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand/Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-5-(benzyloxy)phenyl derivative | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(3-Benzyloxy-5-phenyl)phenyl derivative | Good to excellent | libretexts.org |
| Buchwald-Hartwig | 3-Bromo-5-(benzyloxy)phenyl derivative | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 3-(3-Benzyloxy-5-morpholinyl)phenyl derivative | Good to excellent | wikipedia.orgorganic-chemistry.org |
Transformations of the Benzyloxy Moiety
The benzyloxy group serves as a protecting group for the phenolic hydroxyl group and can be removed under various conditions to reveal the free phenol (B47542). This phenol can then be used for further functionalization, such as etherification or esterification.
Common methods for the cleavage of benzyl ethers include:
Catalytic Hydrogenolysis: This is a mild and widely used method involving hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C). nih.gov This reaction is often high-yielding and produces toluene (B28343) as a byproduct.
Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), can effectively cleave benzyl ethers, often at low temperatures. researchgate.net This method can be advantageous when other reducible functional groups are present in the molecule.
Table 5: Methods for the Cleavage of Benzyl Ethers
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂, Pd/C | Ethanol (B145695), rt, 1 atm | Phenol | nih.gov |
| BCl₃ | CH₂Cl₂, -78 °C to rt | Phenol | researchgate.net |
| BBr₃ | CH₂Cl₂, -78 °C to rt | Phenol | researchgate.net |
| DDQ, visible light | CH₃CN/H₂O | Phenol | orgsyn.org |
Hydrogenolysis and Other Deprotection Strategies
The cleavage of the benzyl ether in this compound to unveil the phenolic hydroxyl group is a key synthetic step. This deprotection is most commonly achieved through catalytic hydrogenolysis.
Hydrogenolysis:
This method involves the reaction of the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and generally affords high yields of the desired product, 3-(3-hydroxyphenyl)azetidine. The benzylic C-O bond is susceptible to cleavage by this method, releasing toluene as a byproduct.
Detailed research findings: In a typical procedure, this compound is dissolved in a suitable solvent, such as ethanol or methanol, and subjected to a hydrogen atmosphere (often at or slightly above atmospheric pressure) in the presence of a catalytic amount of 10% Pd/C. The reaction is monitored until the starting material is consumed, after which the catalyst is removed by filtration, and the solvent is evaporated to yield the product.
| Starting Material | Reagents and Conditions | Product | Yield |
| This compound | H₂, 10% Pd/C, Ethanol, rt | 3-(3-Hydroxyphenyl)azetidine | High |
Other Deprotection Strategies:
While catalytic hydrogenolysis is the most prevalent method, other strategies for cleaving benzyl ethers can also be employed, although they are less commonly reported for this specific substrate. These can include strong acids like trifluoroacetic acid (TFA) or Lewis acids, but such harsh conditions may risk opening the strained azetidine ring.
Subsequent Functionalization of the Phenolic Hydroxyl Group
Once the phenolic hydroxyl group is exposed, it serves as a versatile handle for further derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules.
Alkylation and Etherification:
The phenolic -OH can be readily alkylated to form new ether linkages. This is typically achieved by treating 3-(3-hydroxyphenyl)azetidine with an alkyl halide or another electrophile in the presence of a base.
Detailed research findings: The choice of base and solvent is critical for the success of these reactions. For instance, the use of a mild base like potassium carbonate in a polar aprotic solvent such as acetonitrile or DMF facilitates the SN2 reaction with various alkyl halides.
| Starting Material | Reagents and Conditions | Product |
| 3-(3-Hydroxyphenyl)azetidine | Alkyl halide (e.g., R-Br), K₂CO₃, CH₃CN | 3-[3-(Alkoxy)phenyl]azetidine |
| 3-(3-Hydroxyphenyl)azetidine | Benzyl bromide, K₂CO₃, CH₃CN | This compound |
Esterification:
The phenolic hydroxyl can be acylated to form esters. This is commonly carried out using an acyl chloride or an acid anhydride in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct.
Detailed research findings: These reactions are often rapid and high-yielding. For example, reacting 3-(3-hydroxyphenyl)azetidine with acetyl chloride in the presence of triethylamine in a solvent like dichloromethane (B109758) (DCM) would yield 3-(3-acetoxyphenyl)azetidine.
| Starting Material | Reagents and Conditions | Product |
| 3-(3-Hydroxyphenyl)azetidine | Acyl chloride (e.g., R-COCl), Et₃N, DCM | 3-[3-(Acyloxy)phenyl]azetidine |
Ring-Opening Reactions of the Azetidine Core
The significant ring strain of the azetidine heterocycle in this compound makes it susceptible to ring-opening reactions under various conditions. rsc.orgambeed.com This reactivity provides a pathway to linear amino compounds that would be otherwise challenging to synthesize.
Nucleophilic Ring Opening to Linear Amino Derivatives
The azetidine ring can be opened by a variety of nucleophiles, particularly after activation of the ring nitrogen. researchgate.netmagtech.com.cn This activation is often achieved by quaternization of the nitrogen atom, which converts the amino group into a better leaving group. magtech.com.cn The subsequent nucleophilic attack typically occurs at one of the ring carbons adjacent to the nitrogen.
Detailed research findings: The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn For a 3-substituted azetidine, nucleophilic attack can occur at either the C2 or C4 position. The presence of the 3-[3-(benzyloxy)phenyl] substituent can influence the site of attack. For instance, reaction with a nucleophile (Nu⁻) after N-alkylation could lead to two possible products.
| Starting Material | Reagents and Conditions | Major Product(s) |
| N-Alkyl-3-[3-(benzyloxy)phenyl]azetidinium salt | Nucleophile (e.g., Halide, Cyanide) | N-Alkyl-N-(3-[3-(benzyloxy)phenyl]propyl)amine derivatives |
Research on related azetidinium salts has shown that nucleophiles like halides can effectively open the ring to give γ-haloamines. researchgate.net This strategy is particularly useful in radiochemistry, where the introduction of isotopes like ¹⁸F is achieved through nucleophilic ring-opening of activated azetidinium precursors. researchgate.net
Rearrangement Reactions Involving Ring Strain
The inherent strain energy of the azetidine ring can be harnessed to drive rearrangement reactions, leading to the formation of different heterocyclic systems or acyclic isomers. beilstein-journals.orgresearchgate.net These reactions are often initiated by light, heat, or catalysis and proceed through intermediates that relieve the ring strain. beilstein-journals.org
Detailed research findings: While specific examples of rearrangement reactions starting directly from this compound are not extensively documented in the provided context, general principles of azetidine reactivity suggest potential pathways. For instance, certain azetidines can undergo rearrangements to form more stable five- or six-membered rings. These transformations are often complex and can be influenced by the substituents on the azetidine ring.
One general type of rearrangement involves the cleavage of a C-C bond within the ring, followed by the formation of a new ring system. Another possibility is a formal [2+2] cycloreversion, though this is less common for saturated azetidines unless specific activating groups are present. The study of such rearrangements is an active area of research, as it can provide novel synthetic routes to complex molecular architectures. libretexts.org
Spectroscopic and Advanced Analytical Characterization Techniques for 3 3 Benzyloxy Phenyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-[3-(Benzyloxy)phenyl]azetidine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.
Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the proton's electronic environment, the integration provides the ratio of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
The spectrum would characteristically show signals for the aromatic protons of the two phenyl rings, the benzylic methylene (B1212753) protons (O-CH₂-Ph), the methine proton on the azetidine (B1206935) ring (C3-H), and the methylene protons of the azetidine ring (CH₂-N-CH₂). The protons on the azetidine ring often exhibit complex splitting patterns due to their constrained nature. The benzylic protons typically appear as a sharp singlet, while the aromatic protons resonate in the downfield region (typically 6.8-7.5 ppm). The azetidine protons are found in the more upfield region.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25-7.45 | Multiplet | 5H | Phenyl protons (from benzyl (B1604629) group) |
| ~6.80-7.20 | Multiplet | 4H | Phenyl protons (on C3) |
| ~5.05 | Singlet | 2H | Benzylic methylene protons (O-CH₂ -Ph) |
| ~4.00-4.15 | Multiplet | 1H | Azetidine methine proton (CH ) |
| ~3.60-3.90 | Multiplet | 4H | Azetidine methylene protons (CH₂ -N-CH₂ ) |
Note: Data are representative and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton of this compound.
The spectrum would display signals corresponding to the azetidine ring carbons, the benzylic methylene carbon, and the aromatic carbons of both the phenyl and benzyloxyphenyl moieties. The quaternary carbons, such as the ipso-carbons of the phenyl rings, are typically weaker in intensity. The chemical shifts are highly sensitive to the local electronic environment.
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~159.0 | C -O (Aromatic) |
| ~142.0 | Quaternary C (Aromatic) |
| ~137.0 | Quaternary C (Aromatic, from benzyl group) |
| ~129.5 | Aromatic C H |
| ~128.6 | Aromatic C H |
| ~128.0 | Aromatic C H |
| ~119.0 | Aromatic C H |
| ~113.0 | Aromatic C H |
| ~70.0 | Benzylic methylene carbon (O-C H₂-Ph) |
| ~53.0 | Azetidine methylene carbons (C H₂-N-C H₂) |
Note: Data are representative and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish proton-proton coupling relationships. For instance, it would show correlations between the methine proton on the azetidine ring and the adjacent methylene protons, confirming the structure of the four-membered ring.
HSQC (Heteronuclear Single Quantum Coherence) : This ¹H-¹³C correlation experiment links protons directly to the carbons they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal, such as linking the benzylic proton signals to the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This ¹H-¹³C correlation experiment reveals longer-range couplings (typically over 2-3 bonds). HMBC is invaluable for piecing together the molecular fragments. For example, it would show correlations from the benzylic methylene protons to the quaternary carbon of the benzyl group's phenyl ring and to the oxygen-bearing carbon of the other phenyl ring, confirming the benzyloxy linkage. It would also connect the azetidine protons to the carbons of the attached phenyl ring.
While not standard for the parent compound, ¹⁵N and ¹⁹F NMR become highly relevant for characterizing specific derivatives.
Nitrogen-15 (¹⁵N) NMR : ¹⁵N NMR spectroscopy can directly probe the nitrogen atom of the azetidine ring. The chemical shift of the azetidine nitrogen is sensitive to its substitution and protonation state. For secondary azetidines, the ¹⁵N chemical shift typically appears in a distinct region of the spectrum. acs.org This technique is particularly useful for studying the electronic environment of the nitrogen and for monitoring reactions that occur at the nitrogen center.
Fluorine-19 (¹⁹F) NMR : For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique. The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range, making it an excellent probe. The chemical shift and coupling constants (e.g., ¹H-¹⁹F or ¹³C-¹⁹F) provide precise information about the location and environment of the fluorine substituent within the molecule. acs.org
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₆H₁₇NO), the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Table 3: HRMS Data for this compound
| Ion | Elemental Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₆H₁₈NO⁺ | 240.1383 |
Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments, the molecular ion fragments in a predictable manner. A plausible and dominant fragmentation pathway for this compound is the cleavage of the benzylic C-O bond, which is typically weak. This would result in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common fragment for benzyl-containing compounds. Other key fragmentations would involve the opening or cleavage of the azetidine ring. miamioh.edulibretexts.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates.
The resulting crystal structure would offer an unambiguous confirmation of the atom connectivity and stereochemistry. nih.gov Crucially, it would reveal detailed conformational information, such as:
The precise bond lengths and bond angles of the entire molecule.
The puckering of the four-membered azetidine ring, which is typically not planar.
The torsional angles defining the orientation of the 3-phenyl substituent relative to the azetidine ring.
The conformation of the benzyloxy group.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the azetidine nitrogen, which dictate the crystal packing. nih.gov
Advanced Chromatographic Methods for Purity Assessment and Isolation of Isomers
The rigorous characterization of "this compound" necessitates the use of advanced chromatographic techniques to ensure its chemical purity and to separate its potential isomers. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in this regard, each offering unique advantages for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are premier analytical techniques for the purity assessment and isomeric separation of non-volatile and thermally labile compounds like "this compound". These methods offer high resolution, sensitivity, and reproducibility. UPLC, with its use of smaller particle size columns (typically <2 µm), provides faster analysis times and greater resolution compared to traditional HPLC.
Purity Assessment:
For routine purity analysis, reversed-phase HPLC and UPLC methods are commonly employed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Given the structure of "this compound," which contains both a hydrophobic benzylic group and a polar azetidine ring, a C18 or a phenyl-based column would be suitable. Phenyl columns, in particular, can offer unique selectivity through π-π interactions with the aromatic rings of the analyte. welch-us.comselectscience.net
A typical HPLC or UPLC method for the purity assessment of "this compound" would involve a gradient elution to ensure the separation of impurities with a wide range of polarities.
Interactive Data Table: Illustrative HPLC/UPLC Method for Purity Analysis
| Parameter | HPLC Condition | UPLC Condition |
| Column | C18 or Phenyl (e.g., 4.6 x 150 mm, 5 µm) | C18 or Phenyl (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 1 µL |
This table represents a hypothetical set of starting conditions and would require optimization for specific instrumentation and impurity profiles.
Isolation of Isomers:
"this compound" possesses a chiral center at the C3 position of the azetidine ring, meaning it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different pharmacological properties. Chiral HPLC is the most common and effective method for enantiomeric separation. researchgate.netchiralpedia.comsigmaaldrich.comcsfarmacie.cz This can be achieved through two main approaches:
Direct Separation using Chiral Stationary Phases (CSPs): This is the preferred method, where the racemic mixture is passed through a column containing a chiral selector. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often successful in resolving a wide range of chiral compounds. researchgate.net The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different energies and thus different retention times. sigmaaldrich.comcsfarmacie.cz
Indirect Separation via Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com However, this method is more complex due to the need for a derivatization reaction and the potential for kinetic resolution.
Interactive Data Table: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 20 µL |
The specific mobile phase composition and choice of CSP would need to be screened and optimized for baseline separation of the enantiomers of "this compound".
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, "this compound" itself is not sufficiently volatile or thermally stable for direct GC analysis due to the presence of the polar secondary amine in the azetidine ring and its relatively high molecular weight. Therefore, chemical derivatization is a necessary prerequisite to increase its volatility and thermal stability. jfda-online.comyoutube.com
Derivatization:
The primary target for derivatization is the active hydrogen on the nitrogen atom of the azetidine ring. Common derivatization techniques include:
Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. This significantly increases the volatility of the compound. youtube.com
Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), forms a stable, volatile amide derivative. nih.gov Fluorinated derivatives are particularly advantageous as they can enhance detection sensitivity when using an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry. jfda-online.comnih.gov
GC-MS Analysis:
Once derivatized, the resulting volatile compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other volatile components of the sample mixture. The eluting components then enter the mass spectrometer, which provides a mass spectrum that can be used for structural confirmation and identification of impurities. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure.
Interactive Data Table: Representative GC-MS Method for Derivatized "this compound"
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS or PFPA |
| GC Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| Injector Temp. | 280 °C |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
This table provides a general GC-MS method that would need to be optimized based on the specific derivative formed.
Computational and Theoretical Studies on 3 3 Benzyloxy Phenyl Azetidine
Quantum Chemical Calculations for Electronic Structure and Conformational Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods provide a detailed picture of the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For 3-[3-(Benzyloxy)phenyl]azetidine, DFT studies would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher, to obtain an optimized molecular geometry. epstem.net
These calculations yield crucial data on the molecule's structural parameters. Key findings from such an analysis would include the precise bond lengths, bond angles, and dihedral angles that define the molecule's most stable three-dimensional shape (conformation). For instance, DFT can elucidate the puckering of the azetidine (B1206935) ring and the relative orientation of the phenyl and benzyloxy groups. researchgate.net Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. erciyes.edu.tr
Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data based on typical DFT calculations for similar molecules.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Total Energy | -885.4 Hartree | Indicates the molecule's stability. |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |
| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.1 Debye | Measures the molecule's overall polarity. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule, providing a guide to its reactive sites. nih.gov An MEP map is generated by calculating the electrostatic potential on the surface of the molecule's electron density. researchgate.net
For this compound, the MEP map would reveal regions of negative and positive potential.
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They are typically located around electronegative atoms. In this molecule, prominent negative potential would be expected around the nitrogen atom of the azetidine ring and the oxygen atom of the benzyloxy ether linkage, indicating their role as hydrogen bond acceptors. nih.govnih.gov
Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. They are often found around hydrogen atoms bonded to electronegative atoms. The hydrogen atom on the azetidine nitrogen, in its protonated state, would be a primary site of positive potential. researchgate.net
MEP analysis is invaluable for understanding how the molecule will interact with biological targets, such as proteins, by highlighting the regions likely to engage in electrostatic interactions or hydrogen bonding. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
While quantum calculations describe the molecule itself, molecular docking and dynamics simulations predict how it interacts with specific biological macromolecules, a cornerstone of structure-based drug design. nih.govnih.gov
Molecular docking is a computational procedure that predicts the preferred orientation (the "binding mode" or "pose") of a ligand when bound to a receptor, such as a protein enzyme or a cell surface receptor. nih.gov The azetidine scaffold is a known component of ligands for various neurological targets. In a typical docking study, the 3D structure of this compound would be placed into the binding site of a relevant protein target.
The simulation then samples numerous possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function. This function estimates the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score implies a stronger predicted binding affinity. erciyes.edu.trnih.gov Docking studies can compare the binding affinity of a series of related compounds, helping to prioritize which ones to synthesize and test experimentally. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Target
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Monoamine Oxidase B | -9.2 | Tyr435, Gln206, Cys172 |
| Dopamine (B1211576) Transporter | -8.5 | Asp79, Ser149, Phe326 |
| Serotonin (B10506) Transporter | -8.8 | Tyr95, Ile172, Phe335 |
Beyond predicting the binding pose and affinity, docking simulations provide a detailed analysis of the non-covalent interactions that stabilize the protein-ligand complex. For this compound, these interactions would likely include:
Hydrogen Bonding: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, while its N-H group (in a protonated state) can serve as a hydrogen bond donor with polar amino acid residues like serine, threonine, or glutamine. erciyes.edu.tr
Hydrophobic Interactions: The two phenyl rings (the one attached to the azetidine and the one in the benzyl (B1604629) group) provide large hydrophobic surfaces that can interact favorably with nonpolar residues such as leucine, valine, and phenylalanine in the binding pocket.
π-π Stacking: The aromatic rings can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose over time (e.g., 100 nanoseconds). erciyes.edu.trnih.gov MD simulations model the movements of all atoms in the system, providing insights into the flexibility of the complex and the durability of the key protein-ligand interactions.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are statistical modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netresearchgate.net These models are essential for predicting the activity of novel compounds before they are synthesized. nih.gov
A QSAR study on derivatives of this compound would involve several steps:
Data Set: A series of analogs would be synthesized and their biological activity (e.g., IC₅₀ value for a specific enzyme) would be measured.
Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be constitutional, topological, geometric, or electronic in nature.
Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates a subset of the most relevant descriptors with the observed biological activity. researchgate.netnih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation methods to ensure it is robust and not a result of chance correlation. researchgate.net
An example of a hypothetical QSAR equation might look like:
pIC₅₀ = 0.75 * (LogP) - 0.21 * (TPSA) + 1.5 * (N_Arom_Rings) + 2.8
Where pIC₅₀ is the negative logarithm of the IC₅₀ value, LogP is the lipophilicity, TPSA is the topological polar surface area, and N_Arom_Rings is the number of aromatic rings. Such a model can guide the design of new analogs by indicating whether to increase lipophilicity or alter polar surface area to enhance activity. researchgate.net
Three-Dimensional QSAR (3D-QSAR) Methods (e.g., CoMFA, CoMSIA)
No published research is available.
Ligand-Based and Structure-Based Design Principles
No published research is available.
In Silico Prediction of Molecular Interactions and Physicochemical Parameters
No published research is available.
Mechanistic Biological Activity and Structure Activity Relationship Sar Investigations of 3 3 Benzyloxy Phenyl Azetidine Derivatives
Exploration of Molecular Targets and Ligand Binding Mechanisms
The biological activity of 3-[3-(benzyloxy)phenyl]azetidine derivatives is rooted in their ability to bind with specific biomolecules, thereby modulating their function. Research has identified several key molecular targets, primarily within the central nervous system.
Derivatives of the this compound scaffold have shown notable affinity for several G-protein coupled receptors (GPCRs), which are crucial in cellular signaling. The primary targets identified include:
Dopamine (B1211576) Receptors (DRs) : The dopamine system is implicated in numerous neurobehavioral functions, and its receptors are significant drug targets for various neurological and psychiatric disorders. cuny.edu The D2-like family (D2, D3, and D4 receptors) has been a particular focus. nih.gov Studies on benzyloxy piperidine-based analogues, which share structural similarities, have identified potent antagonists for the D4 receptor. chemrxiv.org The high homology among dopamine receptor subtypes makes achieving selectivity a significant challenge. chemrxiv.org
Cannabinoid Receptors (CBs) : The type 1 cannabinoid receptor (CB1), the most abundant GPCR in the central nervous system, is another important target. nih.gov It is involved in regulating various physiological and pathological conditions. nih.gov Benzimidazole derivatives designed as CB1 ligands have shown high, nanomolar-range affinity for this receptor. mdpi.com
GABA Transporters (GATs) : Azetidine (B1206935) derivatives have also been explored as inhibitors of Gamma-Aminobutyric Acid (GABA) uptake. drugbank.com Specifically, they have been evaluated for their affinity for the GAT-1 and GAT-3 transporters, suggesting a role in modulating GABAergic neurotransmission. drugbank.com
The interaction of these derivatives with their molecular targets initiates a cascade of downstream biological effects.
Dopaminergic System Modulation : By acting as antagonists at dopamine receptors, these compounds can inhibit the signaling of the endogenous neurotransmitter dopamine. cuny.edu This mechanism is central to the action of many antipsychotic drugs. nih.gov The D4 receptor, in particular, is highly expressed in the cortico-basal ganglia network, which is involved in motor control, learning, and motivation. chemrxiv.org
Anti-inflammatory and Antioxidative Effects : Certain azetidine derivatives have demonstrated protective effects against neuroinflammation and oxidative stress. For instance, the novel azetidine derivative KHG26792 was found to attenuate the production of inflammatory mediators like IL-6, IL-1β, and TNF-α in microglial cells treated with amyloid-β. nih.gov The compound also reduced protein oxidation and lipid peroxidation by modulating the Akt/GSK-3β signaling pathway and decreasing the translocation of the inflammatory transcription factor NF-κB. nih.gov
Enzyme Inhibition Kinetics and Receptor Binding Affinity Studies
To quantify the interaction between this compound derivatives and their targets, researchers employ enzyme inhibition kinetics and receptor binding assays. These studies provide crucial data points such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The IC50 value indicates the concentration of a compound required to inhibit a biological process or enzyme activity by 50%, while the Ki value reflects the binding affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity.
Binding affinity studies for a series of benzyloxy piperidine-based analogues at the D4 dopamine receptor have revealed potent, nanomolar affinities. Similarly, studies on novel benzimidazole derivatives targeting the CB1 receptor have identified compounds with high affinity, with Ki values in the low nanomolar range. mdpi.com
| Compound Class | Target Receptor | Key Derivative Example | Binding Affinity (Ki) |
| Benzyloxy Piperidine Analogs | Dopamine D4 | Compound with N-(3-fluorobenzyl) group | 205.9 nM |
| Benzyloxy Piperidine Analogs | Dopamine D4 | Compound with N-(6-chloro-2-indolyl) group | 319 nM |
| Benzyloxy Piperidine Analogs | Dopamine D4 | Compound with N-benzyl-3-fluoro-4-methoxy group | 165 nM |
| 2-Pyridylbenzimidazoles | Cannabinoid CB1 | JM-39 (Compound 39) | 0.53 nM |
| 2-Pyridylbenzimidazoles | Cannabinoid CB1 | Compound 31 | Similar to WIN 55212-2 |
| 2-Pyridylbenzimidazoles | Cannabinoid CB1 | Compound 44 | Similar to WIN 55212-2 |
This table presents data for structurally related compound classes to illustrate the typical binding affinities observed for derivatives targeting these receptors.
Correlation between Structural Modifications and Biological Activity Profiles
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they elucidate how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR investigations have focused on modifications to the benzyloxy group, the phenyl ring, and the azetidine nitrogen.
The benzyloxy moiety is a critical component of the pharmacophore. Modifications to this group, as well as to the substituent on the azetidine nitrogen, can dramatically alter potency and selectivity.
In a study of D4 receptor antagonists, the N-substituent on the azetidine/piperidine ring was extensively modified. chemrxiv.org While a direct phenyl substitution at the nitrogen resulted in inactive compounds, various N-benzyl substituents were explored. Only a single N-benzyl derivative with a 3-fluoro-4-methoxy substitution retained significant activity (Ki = 165 nM). chemrxiv.org This highlights the high degree of structural and electronic specificity required for potent receptor binding. The study also found that N-heteroaryl groups, such as a 6-chloro-2-indole moiety, could confer activity. chemrxiv.org Research on different scaffolds has also shown that the position of the benzyloxy group on a phenyl ring (e.g., meta vs. para) can significantly impact cytotoxic activity against cancer cell lines. nih.gov
Modifications to the peripheral phenyl ring of the benzyloxy group also play a crucial role in modulating biological activity. The nature and position of substituents can affect how the ligand fits into the receptor's binding pocket and its electronic properties.
SAR studies on various classes of receptor ligands have established key principles:
Apolar vs. Polar Groups : In general, more apolar compounds tend to show better activity than highly polar molecules. frontiersin.orgnih.gov
Aromatic Rings : The introduction of aromatic or heteroaromatic rings as substituents often leads to higher activity. frontiersin.org For example, in a series of N-substituted phenyldihydropyrazolones, analogues with a 4-fluorobenzyl substituent showed sub-micromolar potency. frontiersin.org
Positional Isomers : The position of substituents on the phenyl ring is critical. SAR studies on benzothiazole-phenyl analogs indicated that trifluoromethyl groups were well-tolerated by target enzymes when placed at the ortho and para positions. nih.gov In another example, maintaining a thiophene moiety while varying the position of substituents on an N-phenylpiperazine ring was shown to modulate D3 vs. D2 receptor selectivity. mdpi.com
| Structural Modification | Observation | Implication for Activity |
| N-Substitution on Azetidine Ring | Direct N-phenyl substitution | Loss of activity |
| Specific N-benzyl groups (e.g., 3-fluoro-4-methoxybenzyl) | Retention or enhancement of activity | |
| N-heteroaryl groups (e.g., indolyl) | Can confer potent activity | |
| Phenyl Ring Substitution | Introduction of apolar moieties (e.g., aryl, benzyl) | Generally leads to more active compounds |
| Introduction of polar groups (e.g., imidazole, morpholine) | Often results in weaker activity | |
| Positional changes of substituents (e.g., ortho vs. meta vs. para) | Critically affects receptor binding and selectivity |
Role of Azetidine Ring Functionalization
Functionalization of the azetidine ring is a critical strategy for modulating the potency and selectivity of 3-arylazetidine derivatives. Modifications at the nitrogen atom and other positions on the four-membered ring can significantly impact interactions with biological targets.
In the context of GABA uptake inhibitors, N-alkylation with lipophilic moieties has been shown to enhance potency at GAT-1 and GAT-3 transporters. nih.gov For example, the introduction of a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl group at the nitrogen of azetidin-2-ylacetic acid derivatives resulted in potent GAT-1 inhibitors. nih.gov This suggests that for certain targets, a large, lipophilic N-substituent is favorable for binding.
Substitution at other ring positions: Modifications at other positions of the azetidine ring also contribute to the SAR. For example, in the development of GABA uptake inhibitors, derivatives with substitutions at the 2- and 3-positions of the azetidine ring were explored. The introduction of an acetic acid or carboxylic acid function at these positions was investigated, highlighting the importance of acidic moieties for interaction with the GABA transporters. nih.gov
The stereochemistry of the substituents on the azetidine ring is another important factor. The relative orientation of the aryl group at the 3-position and other substituents can dictate the binding mode and affinity for a specific target.
The following table summarizes the impact of azetidine ring functionalization on the activity of some 3-arylazetidine derivatives from various studies.
| Compound Series | Target | Key Functionalization | Impact on Activity |
| N-Benzhydryl-azetidin-3-yl-benzamides | Dopamine D2/D4 Receptors | N-benzhydryl group | Essential for antagonist activity. |
| Azetidin-2-ylacetic acid derivatives | GABA Transporter 1 (GAT-1) | N-alkylation with lipophilic groups (e.g., 4,4-diphenylbutenyl) | Increased inhibitory potency. |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GABA Transporter 3 (GAT-3) | N-alkylation and C-3 carboxylic acid | Potent GAT-3 inhibition. nih.gov |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GABA Transporters (GAT-1/GAT-3) | 3-hydroxy and 3-(4-methoxyphenyl) groups | Moderate affinity for both GAT-1 and GAT-3. nih.gov |
Identification of Pharmacophoric Features within the Azetidine Scaffold
The 3-arylazetidine scaffold possesses several key pharmacophoric features that are crucial for its biological activity. A pharmacophore model for this class of compounds generally includes a combination of hydrophobic regions, hydrogen bond acceptors and donors, and an aromatic ring, all arranged in a specific three-dimensional orientation.
Aromatic Ring: The aryl group at the 3-position is a common feature and often engages in hydrophobic or π-stacking interactions within the binding site of the target protein. The substitution pattern on this aromatic ring can be modulated to fine-tune the electronic properties and steric interactions, thereby influencing potency and selectivity. In the case of this compound, the benzyloxyphenyl group provides a large hydrophobic region and potential for various interactions.
Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a key feature, often acting as a hydrogen bond acceptor or as a point of attachment for larger substituents that can occupy specific pockets in the binding site. As discussed, the nature of the substituent on this nitrogen is a critical determinant of activity.
Hydrogen Bonding Moieties: The introduction of hydrogen bond donors or acceptors on the azetidine ring or its substituents can lead to specific interactions with the target protein, enhancing binding affinity. For instance, a hydroxyl group at the 3-position or a carboxylic acid group can form crucial hydrogen bonds.
A general pharmacophore model for 3-arylazetidine derivatives can be proposed based on common structural features observed in active compounds across different biological targets.
| Pharmacophoric Feature | Structural Element | Potential Interaction |
| Aromatic/Hydrophobic Region | 3-Aryl group (e.g., 3-(Benzyloxy)phenyl) | Hydrophobic interactions, π-π stacking |
| Hydrogen Bond Acceptor/Basic Center | Azetidine nitrogen | Hydrogen bonding, ionic interactions |
| Hydrophobic/Steric Bulk | N-substituent (e.g., benzhydryl) | Occupying hydrophobic pockets |
| Hydrogen Bond Donor/Acceptor | Substituents on the azetidine ring or aryl group | Directed hydrogen bonding with target residues |
The precise arrangement and combination of these features are what determine the specific biological activity of a given this compound derivative. The rigid nature of the azetidine ring helps to pre-organize these pharmacophoric elements in a conformationally restricted manner, which can lead to higher binding affinity and selectivity compared to more flexible analogues.
Applications As Synthetic Building Blocks and Research Scaffolds
Role in the Construction of Complex Heterocyclic Systems
The strained nature of the azetidine (B1206935) ring in 3-[3-(Benzyloxy)phenyl]azetidine makes it a versatile precursor for the synthesis of more complex, often larger, heterocyclic systems. The ring can undergo a variety of ring-opening or ring-expansion reactions, providing access to novel molecular architectures that would be challenging to synthesize through other means.
Researchers have demonstrated that azetidines can be key intermediates in the synthesis of fused, bridged, and spirocyclic ring systems. chalmers.se For instance, the nitrogen atom of the azetidine ring can be functionalized, and subsequent intramolecular reactions can lead to the formation of new rings. One common strategy involves the N-alkylation of the azetidine followed by a ring-closing metathesis reaction to form azetidine-fused eight-membered rings. chalmers.se
Another powerful method for constructing complex heterocycles from azetidine precursors is through intramolecular aminolysis of epoxides. While this has been demonstrated for the synthesis of azetidines themselves from epoxy amines, the principle of using the azetidine nitrogen as a nucleophile for intramolecular ring-opening of a suitably positioned epoxide on a substituent can lead to the formation of bicyclic systems. core.ac.ukresearchgate.net The this compound scaffold, with its potential for functionalization on both the nitrogen and the phenyl ring, provides multiple avenues for elaboration into such complex systems.
The following table illustrates representative complex heterocyclic systems that can be accessed from azetidine-based scaffolds:
| Starting Scaffold | Reaction Type | Resulting Heterocyclic System | Reference |
| N-Allyl-azetidine derivative | Ring-Closing Metathesis | Azetidine-fused 8-membered ring | chalmers.se |
| Azetidinium salt | Stevens Rearrangement | 3-Alkenyl pyrrolidine | americanelements.com |
| cis-3,4-Epoxy amine | Intramolecular Aminolysis | Azetidine with adjacent carbonyl group | core.ac.uk |
Utility in Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex molecules for high-throughput screening. korea.ac.krsigmaaldrich.com The 3D-character of many DOS-derived scaffolds is a key feature, as it allows for the exploration of chemical space not covered by traditional, often flat, compound libraries. nih.gov Azetidines, including this compound, are excellent starting points for DOS due to their conformational rigidity and the ability to introduce substituents in a well-defined spatial arrangement.
The synthesis of diverse libraries based on an azetidine core has been successfully demonstrated. chalmers.se By applying a series of branching reaction pathways to a common azetidine intermediate, a multitude of distinct molecular frameworks can be generated. This approach allows for the rapid generation of compound libraries with significant skeletal diversity.
In the context of fragment-based drug discovery (FBDD), small, low molecular weight compounds (<300 Da) are screened for binding to a biological target. korea.ac.krsigmaaldrich.com Hits from these screens are then optimized and grown into more potent lead compounds. The this compound scaffold is well-suited for FBDD. The core structure itself can act as a novel, sp3-enriched fragment, providing a three-dimensional starting point for hit discovery. The benzyloxy and phenyl groups offer vectors for chemical modification, allowing for the rapid generation of analogues to establish structure-activity relationships (SAR). nih.gov The modular nature of syntheses involving this scaffold facilitates the efficient evolution of initial fragment hits into more potent molecules. korea.ac.kr
Integration into Lead Optimization and Pre-Clinical Research Programs
The azetidine moiety is increasingly recognized as a valuable component in drug candidates. youtube.commdpi.com Its incorporation can lead to improved physicochemical properties, such as solubility and metabolic stability, and can also influence the conformation of the molecule, leading to enhanced target engagement. This compound serves as a key building block in this context, allowing for its incorporation into larger molecules during the lead optimization phase of a drug discovery program.
The process of hit-to-lead optimization often involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a platform for such modifications. For example, the benzyloxy group can be replaced with other substituents to probe interactions with the target protein and to modulate properties like lipophilicity. The phenyl ring can also be substituted to further optimize binding and ADME (absorption, distribution, metabolism, and excretion) profiles.
Potential in Advanced Materials Science Research
While the primary focus of research on this compound has been in the life sciences, its structural features suggest potential applications in advanced materials science, particularly in polymer chemistry and the construction of supramolecular assemblies. These applications are largely based on the known reactivity and properties of the constituent azetidine and benzyloxyphenyl moieties.
Polymer Chemistry: The azetidine ring can be a precursor to reactive monomers. For instance, quaternization of the azetidine nitrogen to form an azetidinium salt creates a strained, electrophilic species. youtube.com These azetidinium salts can act as ring-opening polymerization monomers or as cross-linking agents for polymers containing nucleophilic groups. The diallylazetidinium salt, for example, has been used to modify nanocrystalline cellulose (B213188). chalmers.se The this compound could be similarly functionalized to create monomers with specific properties imparted by the benzyloxyphenyl group, such as increased thermal stability or altered solubility. The phenyl group itself is known to contribute to the rigidity of polymer chains. sigmaaldrich.com
Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to create large, well-ordered structures. The this compound molecule possesses several features that could be exploited in this context. The aromatic phenyl ring can participate in π-π stacking interactions, a common motif in the self-assembly of organic molecules. Furthermore, the azetidine nitrogen, particularly when protonated or quaternized to form an azetidinium salt, can act as a hydrogen bond donor or participate in electrostatic interactions. These interactions could be used to direct the self-assembly of the molecule into well-defined supramolecular structures like gels, liquid crystals, or functional thin films.
The table below summarizes the potential roles of the constituent parts of this compound in materials science applications.
| Molecular Moiety | Potential Role in Materials Science | Relevant Interaction/Property | Reference |
| Azetidine Ring | Precursor to reactive monomers/cross-linkers | Ring-opening of derived azetidinium salts | chalmers.seyoutube.com |
| Benzyloxyphenyl Group | Enhancing polymer rigidity, directing self-assembly | π-π stacking, steric bulk | sigmaaldrich.com |
| Azetidinium Salt (derived) | Component in supramolecular systems | Hydrogen bonding, electrostatic interactions |
Future Research Directions and Emerging Challenges
Development of More Sustainable and Efficient Asymmetric Synthetic Approaches
The synthesis of enantiomerically pure azetidines remains a significant challenge, often requiring multi-step sequences and harsh reaction conditions. nih.govacs.org Future research must prioritize the development of more sustainable and efficient methods. A promising avenue is the continued development of palladium-catalyzed intramolecular C-H amination reactions. These methods allow for the construction of the azetidine (B1206935) ring from readily available amine precursors under relatively mild conditions, reducing the need for pre-functionalized substrates and minimizing waste. rsc.orgacs.org
Another key area is the advancement of photochemical methods, such as the aza-Paternò-Büchi reaction. rsc.org The use of visible light to promote [2+2] photocycloaddition reactions between imine precursors and alkenes offers a green and powerful strategy for synthesizing functionalized azetidines. rsc.orgmit.edu These light-driven syntheses can often be performed at ambient temperatures, reducing energy consumption and improving the functional group tolerance compared to traditional thermal methods. mit.edu
Future efforts should focus on expanding the substrate scope of these reactions and improving their enantioselectivity, potentially through the design of novel chiral catalysts or auxiliaries. The goal is to establish robust, scalable, and environmentally benign routes to access complex azetidine derivatives like 3-[3-(Benzyloxy)phenyl]azetidine in a single, well-defined stereoisomeric form.
Exploration of Underexplored Reactivity Pathways and Chemoenzymatic Transformations
The significant ring-strain energy of the azetidine core (approximately 25.2 kcal/mol) makes it a versatile synthon for a variety of chemical transformations. researchgate.netrsc.org While its stability is greater than that of the three-membered aziridine (B145994) ring, the inherent strain can be harnessed to drive unique ring-opening and ring-expansion reactions. researchgate.netrsc.orgmagtech.com.cn These strain-driven reactions can lead to the formation of more complex, highly substituted acyclic amines or larger heterocyclic systems like pyrrolidines and piperidines, which are also of significant pharmacological interest. rsc.orgresearchgate.net Future research should systematically explore these pathways, investigating the influence of substituents, such as the benzyloxyphenyl group, on the regioselectivity and stereochemical outcome of these transformations. magtech.com.cn
Furthermore, the field of chemoenzymatic synthesis presents a largely untapped potential for azetidine chemistry. The integration of enzymatic transformations with traditional organic synthesis can provide highly selective and environmentally friendly methods for producing complex chiral molecules. researchgate.net For instance, ketoreductases could be employed for the enantioselective reduction of keto-functionalized precursors prior to cyclization, while lipases could be used for kinetic resolutions of racemic azetidine intermediates. The development of novel biocatalysts, including engineered enzymes like imine reductases and monoamine oxidases, could enable direct asymmetric synthesis and functionalization of the azetidine ring with exquisite control. nih.gov Exploring the compatibility of azetidine synthases with proline-incorporating non-ribosomal peptide synthetase (NRPS) pathways also opens a promising avenue for the combinatorial biosynthesis of novel azetidine-containing natural product analogues. nih.gov
Application of Advanced Computational Tools for Predictive Molecular Design and Property Optimization
The integration of advanced computational tools is set to revolutionize the discovery and optimization of azetidine-based compounds. In silico methods are becoming indispensable for predicting reaction outcomes and guiding synthetic efforts. mit.edu For instance, computational models can predict the feasibility and yield of photocatalyzed azetidine synthesis by calculating the frontier orbital energies of precursor molecules like alkenes and oximes. mit.edu This predictive power allows researchers to move beyond trial-and-error approaches, enabling them to prescreen potential reactants and prioritize those most likely to succeed. mit.edu
Beyond synthesis, computational tools are crucial for molecular design and property optimization, particularly for central nervous system (CNS) applications where stringent physicochemical properties are required for blood-brain barrier penetration. nih.govacs.org Molecular docking studies can predict the binding modes of azetidine ligands to their biological targets, providing insights into structure-activity relationships (SAR). acs.org This was demonstrated in the design of novel P2Y12 receptor antagonists, where computational analysis of the binding pocket guided the modification of azetidine-containing scaffolds. acs.org Similarly, in the development of STAT3 inhibitors, computational approaches helped optimize compounds for potency and improved cell permeability. nih.gov
The table below illustrates the power of combining computational prediction with experimental validation in the synthesis of azetidines, as demonstrated in a recent study. mit.edu
| Alkene Substrate | Oxime Substrate | Computational Prediction (Yield) | Experimental Outcome (Yield) | Reference |
| Amoxapine derivative | Oxime A | High | 85% | mit.edu |
| Indomethacin derivative | Oxime B | High | 75% | mit.edu |
| Styrene | Oxime C | Moderate | 45% | mit.edu |
| Anethole | Oxime D | Low/No Reaction | 0% | mit.edu |
This table showcases how computational models can accurately predict the success of photocatalyzed reactions to form azetidines, streamlining the experimental process.
Future work will involve developing more sophisticated and accurate predictive models that can account for a wider range of reaction types and more complex molecular properties, further accelerating the design of novel therapeutic agents based on the this compound scaffold.
Expansion of Research into Novel Mechanistic Biological Targets and Applications in Chemical Biology
The unique structural and physicochemical properties of the azetidine ring make it an attractive scaffold for targeting a diverse range of biological systems. researchgate.netlifechemicals.com While azetidines are known components of drugs targeting neurotransmitter transporters and are used in treatments for neurological disorders, there is vast potential for exploring novel biological targets. ontosight.aitechnologynetworks.com
A significant emerging area is the development of azetidine-based compounds as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in cancer therapy. nih.govnih.gov Novel azetidine amides have shown high potency in inhibiting STAT3 activation, with some compounds binding covalently to key cysteine residues on the protein. nih.govnih.gov These findings open a new frontier for developing targeted anticancer agents. nih.gov
The table below summarizes key biological targets and the corresponding therapeutic potential for azetidine-based compounds.
| Biological Target | Therapeutic Area/Application | Key Findings | Reference(s) |
| STAT3 | Oncology | Potent, irreversible inhibition of STAT3 activation; induction of tumor cell death. | nih.govnih.gov |
| VMAT2 | Neurology / Psychiatry | Inhibition of vesicular monoamine uptake; potential for treating addiction and Parkinson's disease. | wikipedia.org |
| P2Y12 Receptor | Cardiology / Neurology | Development of brain-permeable PET tracers for imaging neuroinflammation. | acs.org |
| Various Enzymes/Receptors | Infectious Diseases, CNS Disorders | The azetidine scaffold serves as a versatile building block for libraries targeting diverse biological pathways. | ontosight.aitechnologynetworks.com |
In the realm of chemical biology, azetidines serve as valuable tools. Their rigid structure makes them excellent scaffolds for building diverse compound libraries for high-throughput screening. lifechemicals.comtechnologynetworks.com Furthermore, azetidine-2-carboxylic acid can act as a proline mimic, allowing for its incorporation into peptides to study and modulate protein structure and function. nih.gov This application provides a powerful method for probing the role of specific peptide conformations in biological processes. Future research should leverage these properties to design novel chemical probes to interrogate complex biological systems and to identify and validate new drug targets.
Q & A
Q. What are the recommended synthetic routes for 3-[3-(Benzyloxy)phenyl]azetidine, and how can intermediate purity be optimized?
Methodological Answer: A practical approach involves coupling 3-(benzyloxy)benzaldehyde (CAS 1700-37-4) with a protected azetidine precursor via reductive amination. For example, the use of sodium triacetoxyborohydride (STAB) in dichloromethane under inert conditions can yield the secondary amine intermediate. Subsequent deprotection (e.g., hydrogenolysis for benzyl groups) requires careful monitoring by TLC or HPLC to avoid over-reduction. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., using ethanol/water) ensures high purity (>95%) .
Q. How can the stereochemical configuration of this compound be confirmed?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a solvent system like chloroform/methanol, and collect diffraction data using a Bruker D8 Venture diffractometer. Refinement via SHELXL (with Olex2 GUI) allows precise determination of bond angles and torsional strain in the azetidine ring. For non-crystalline samples, compare experimental -NMR coupling constants (-values) with DFT-calculated values (e.g., using Gaussian 16) to infer conformation .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: - and -NMR in CDCl or DMSO-d to confirm the benzyloxy group (δ ~4.9–5.1 ppm for OCH) and azetidine ring protons (δ ~3.2–3.8 ppm).
- HRMS: Electrospray ionization (ESI+) with Q-TOF instrumentation (e.g., Agilent 6545) to verify molecular ion [M+H].
- IR: Peaks at ~1250 cm (C-O-C stretch) and ~1600 cm (aromatic C=C) .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound in kinase inhibition assays be resolved?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Conduct dose-response curves under standardized ATP levels (1 mM) and use a positive control (e.g., staurosporine). Employ orthogonal assays:
- SPR (Surface Plasmon Resonance): To measure binding kinetics ().
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells.
Cross-validate with molecular docking (AutoDock Vina) using crystal structures of kinase domains (PDB: e.g., 1ATP) to identify key π-π interactions between the benzyloxy group and hydrophobic pockets .
Q. What strategies mitigate azetidine ring strain during derivatization of this compound?
Methodological Answer: Azetidine’s ring strain (~25 kcal/mol) makes it prone to ring-opening. Use mild conditions:
- N-Functionalization: Employ Boc-protected intermediates to stabilize the ring during alkylation.
- C3-Substitution: Introduce electron-withdrawing groups (e.g., trifluoromethyl) via Pd-catalyzed cross-coupling (Suzuki-Miyaura) to reduce strain. Monitor reaction progress at low temperatures (−20°C) to prevent decomposition .
Q. How can computational modeling guide the optimization of this compound for CNS penetration?
Methodological Answer: Use QSPR models to predict blood-brain barrier (BBB) permeability:
- LogP Calculation: Aim for 2–3 (e.g., via MarvinSketch).
- Polar Surface Area (PSA): Keep <90 Ų to enhance passive diffusion.
MD simulations (GROMACS) can assess membrane partitioning. Experimentally, validate using PAMPA-BBB assays and in situ brain perfusion in rodent models .
Data Analysis & Experimental Design
Q. How should researchers address low reproducibility in crystallographic data for this compound?
Methodological Answer: Ensure consistent crystallization conditions (temperature, solvent ratio). If space group inconsistencies arise (e.g., P2/c vs. Pna2), perform twin refinement in SHELXL or use PLATON’s TWINABS tool. Validate with Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C-H···π) that may influence packing .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in zebrafish models?
Methodological Answer: Use Probit analysis (LC) or Kaplan-Meier survival curves. For developmental toxicity (e.g., teratogenicity), apply ANOVA with post-hoc Tukey tests. Include a positive control (e.g., 3,4-dichloroaniline) and normalize data to solvent-only cohorts. Confocal imaging of fluorescent biomarkers (e.g., acridine orange for apoptosis) adds quantitative rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
